molecular formula C5H12O2S B1615942 Ethanol, 2-(methoxyethylthio)- CAS No. 25756-33-6

Ethanol, 2-(methoxyethylthio)-

Cat. No. B1615942
CAS RN: 25756-33-6
M. Wt: 136.22 g/mol
InChI Key: OYUACNRNQVYILQ-UHFFFAOYSA-N
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Description

Ethanol, 2-(methoxyethylthio)- or METOH is a chemical compound that has gained significant attention in scientific research. It is a colorless and odorless liquid that is soluble in water and organic solvents. METOH has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry.

Scientific Research Applications

  • Biomarker Quantification : Ethanol, 2-(methoxyethylthio)-, specifically its metabolite (2-methoxyethoxy)acetic acid (MEAA), is used as a biomarker in human urine samples to monitor exposure to 2-(2-methoxyethoxy)ethanol, an additive in military jet fuel. This monitoring is crucial due to the compound's toxicity, including developmental and teratogenic properties (B'hymer et al., 2003).

  • Photolytic Studies : The compound is involved in studies of flash photolytic generation of a dithio carbocation from 1,3-dithiolane derivatives. These studies are significant for understanding the reactivity of such intermediates with nucleophiles (Okuyama et al., 1991).

  • Thermodynamic Analysis : In research on binary liquid mixtures, 2-methoxy ethanol is studied for its interaction with anisaldehyde. These studies involve measuring density, viscosity, and ultrasonic speeds, contributing to understanding the forces of association and dispersion in such mixtures (Begum et al., 2013).

  • Catalytic Synthesis : The compound plays a role in catalytic synthesis, such as the production of ethanol from syngas on Rh(111) surfaces. Understanding this mechanism is crucial for designing better catalysts for ethanol synthesis, a key challenge for its energy application (Choi & Liu, 2009).

  • Biocatalytic Production : It is used in the biocatalytic production of enantiopure (S)-1-(4-methoxyphenyl) ethanol, a significant molecule in drug intermediates production. Optimization of conditions for this production is crucial for efficient bioreduction reactions (Kavi et al., 2021).

  • Photographic Print Preservation : Methoxy ethanol is used as a solvent for detaching dry-mounted photographic prints, particularly useful when the shellac used as adhesive becomes insoluble in ethanol (Baynes-Cope, 1978).

properties

IUPAC Name

2-(2-methoxyethylsulfanyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-7-3-5-8-4-2-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUACNRNQVYILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80180430
Record name Ethanol, 2-(methoxyethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25756-33-6
Record name Ethanol, 2-(methoxyethylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025756336
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-(methoxyethylthio)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80180430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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